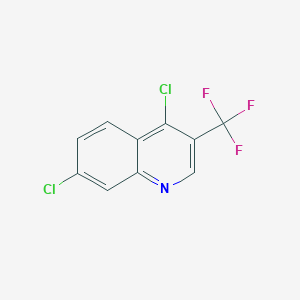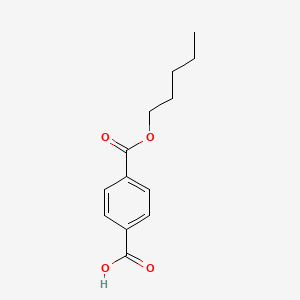![molecular formula C14H19IO2S B13431540 2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
2-[(6-Iodohexyl)sulfanyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the molecular formula C14H19IO2S, is known for its unique structure, which includes an iodine atom, a hexyl chain, and a phenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Iodohexyl)sulfanyl]phenyl acetate typically involves the reaction of 2-mercaptophenyl acetate with 1-iodohexane. This reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-mercaptophenyl acetate attacks the carbon-iodine bond of 1-iodohexane, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Iodohexyl)sulfanyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester groups.
Substitution: Nucleophiles like sodium azide or thiourea can be used to replace the iodine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Iodohexyl)sulfanyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(6-Iodohexyl)sulfanyl]phenyl acetate involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Bromohexyl)sulfanyl]phenyl acetate
- 2-[(6-Chlorohexyl)sulfanyl]phenyl acetate
- 2-[(6-Fluorohexyl)sulfanyl]phenyl acetate
Uniqueness
2-[(6-Iodohexyl)sulfanyl]phenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and capable of forming stronger halogen bonds .
Properties
Molecular Formula |
C14H19IO2S |
|---|---|
Molecular Weight |
378.27 g/mol |
IUPAC Name |
[2-(6-iodohexylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C14H19IO2S/c1-12(16)17-13-8-4-5-9-14(13)18-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
AUPRUOFANHNPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1SCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



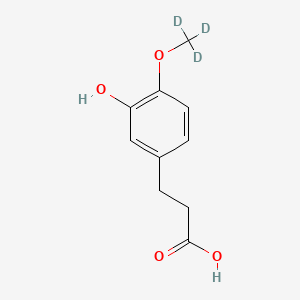
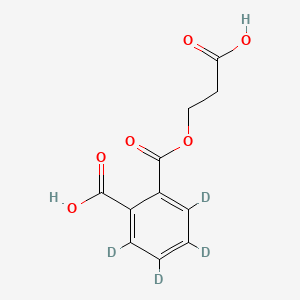
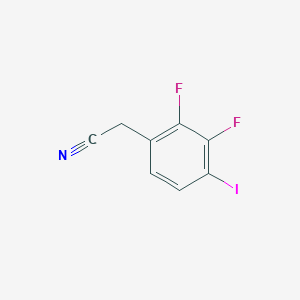
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
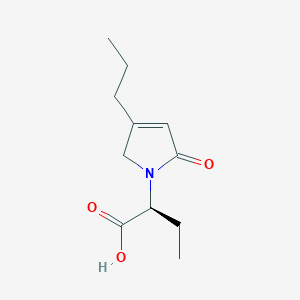
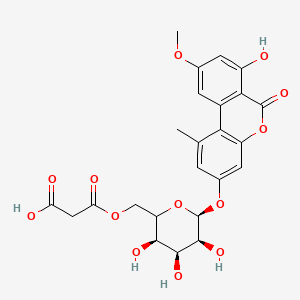

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
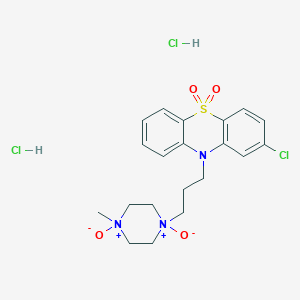
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
